1-(cyclopropylmethyl)-4-ethynyl-1H-pyrazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H10N2 |
|---|---|
Molecular Weight |
146.19 g/mol |
IUPAC Name |
1-(cyclopropylmethyl)-4-ethynylpyrazole |
InChI |
InChI=1S/C9H10N2/c1-2-8-5-10-11(6-8)7-9-3-4-9/h1,5-6,9H,3-4,7H2 |
InChI Key |
QCOXMNIINWFTSG-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CN(N=C1)CC2CC2 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 1-(cyclopropylmethyl)-4-ethynyl-1H-pyrazole typically proceeds via:
- Formation of the pyrazole ring or use of a pre-formed pyrazole intermediate.
- Introduction of the cyclopropylmethyl substituent at the N1 position through alkylation.
- Installation of the ethynyl group at the C4 position via cross-coupling or direct substitution.
This approach allows for modular construction and functional group tolerance.
Alkylation of Pyrazole at N1 Position
A key step is the selective alkylation of the pyrazole nitrogen with cyclopropylmethyl halides. According to a detailed procedure reported in a 2023 study on pyrazole derivatives, the alkylation is performed by stirring 4-pyrazoleboronic acid pinacol ester with the respective halide (1.25 equivalents) and potassium carbonate (2 equivalents) in dimethylformamide (DMF) at 60 °C until completion, monitored by thin-layer chromatography (TLC).
Table 1: Alkylation Reaction Conditions
| Reagents | Equivalents | Solvent | Temperature | Time | Monitoring Method |
|---|---|---|---|---|---|
| 4-pyrazoleboronic acid pinacol ester | 1.0 | DMF | 60 °C | Until completion or stagnation | TLC |
| Cyclopropylmethyl halide | 1.25 | ||||
| Potassium carbonate (K2CO3) | 2.0 |
The crude product is purified by flash column chromatography (FCC) to yield 1-(cyclopropylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole as a colorless oil with a reported yield of 32%.
Introduction of the Ethynyl Group at C4 Position
The ethynyl substituent is typically introduced via palladium-catalyzed cross-coupling reactions such as the Sonogashira coupling, which couples a halogenated pyrazole intermediate with a terminal alkyne.
A general Suzuki or Sonogashira coupling procedure involves:
- Mixing the aryl halide or boronic ester with the terminal alkyne in the presence of a palladium catalyst (e.g., PdCl2(PPh3)2) and a base such as cesium carbonate (Cs2CO3).
- Conducting the reaction in dry solvents like DMF or dimethoxyethane (DME) under nitrogen atmosphere at 85–100 °C.
- Monitoring reaction progress by liquid chromatography-mass spectrometry (LC-MS).
- Workup includes extraction, washing, drying, and purification by FCC and preparative high-performance liquid chromatography (HPLC).
Table 2: Typical Sonogashira Coupling Conditions
| Reagents | Equivalents | Solvent | Catalyst | Base | Temperature | Time | Monitoring Method |
|---|---|---|---|---|---|---|---|
| Aryl halide or boronic ester | 1.0 | DMF/DME | PdCl2(PPh3)2 (0.1 eq) | Cs2CO3 (1.5 eq) | 85–100 °C | Until full conversion | LC-MS |
| Terminal alkyne (ethynyl source) | 1.5 |
This method yields the target this compound after purification.
Alternative Synthetic Routes
Other literature sources describe the synthesis of substituted pyrazoles via cyclocondensation reactions of 1,3-diketones with hydrazines, followed by functional group transformations to introduce alkyl and ethynyl substituents. However, for the specific compound this compound, the alkylation followed by cross-coupling remains the most direct and efficient approach.
Purification and Characterization
Purification is commonly achieved by flash column chromatography using petroleum ether and ethyl acetate gradients, followed by preparative HPLC to ensure high purity. Characterization data such as ^1H NMR confirm the structure, with signals corresponding to the pyrazole protons, cyclopropylmethyl methylene protons, and ethynyl proton.
Research Findings and Optimization
- Yields for the alkylation step are moderate (~32%), suggesting room for optimization by varying base, solvent, or temperature.
- The cross-coupling step typically achieves higher yields and selectivity with palladium catalysts and appropriate ligands.
- Continuous flow reactors and advanced chromatographic techniques can improve scalability and purity.
- The compound’s biological activity, particularly as a lactate dehydrogenase inhibitor in cancer cells, underscores the importance of efficient synthesis for pharmacological studies.
Summary Table of Preparation Steps
| Step | Reaction Type | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1. N1-Alkylation | Alkylation | Cyclopropylmethyl halide, K2CO3, DMF, 60 °C | ~32 | Purification by FCC |
| 2. C4-Ethynyl Introduction | Sonogashira Coupling | PdCl2(PPh3)2, Cs2CO3, terminal alkyne, DMF/DME | Variable | Purification by FCC and HPLC |
Chemical Reactions Analysis
1-(Cyclopropylmethyl)-4-ethynyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding pyrazole oxides.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group or other saturated derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethynyl group can be replaced by other functional groups. Common reagents used in these reactions include hydrogenation catalysts for reduction, and halogenating agents for substitution reactions.
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
- Anticancer Properties : Research indicates that 1-(cyclopropylmethyl)-4-ethynyl-1H-pyrazole exhibits sub-micromolar potency in inhibiting LDH in glycolytic cancer cell lines such as MiaPaCa-2 (pancreatic cancer) and A673 (Ewing’s sarcoma). This inhibition leads to decreased cellular lactate production and reduced cell growth, highlighting its potential as an anticancer agent .
2. Enzyme Inhibition Studies
- The compound's ability to bind to LDH has been a focal point of studies aimed at understanding its mechanism of action. Structural modifications have been explored to enhance binding affinity and improve pharmacokinetic properties, resulting in compounds that are more effective in vivo .
3. Structure-Activity Relationship (SAR) Studies
- SAR studies have been conducted to optimize the compound's efficacy. For example, modifications to the cyclopropylmethyl group have shown to enhance cellular potency through improved interactions with active site residues of LDH .
Comparative Analysis of Biological Activities
To contextualize the efficacy of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| This compound | Structure | Moderate anticancer activity through LDH inhibition |
| 1-(Cyclopropylmethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-ol | Structure | Significant anticancer efficacy against various cell lines |
Case Studies
Several case studies have highlighted the potential applications of this compound:
In Vivo Studies :
Research has demonstrated that compounds derived from this scaffold exhibit favorable safety profiles in animal models, with no significant adverse effects observed at therapeutic doses. These findings support further exploration into clinical applications .
Cytotoxicity Assays :
In vitro cytotoxicity evaluations using the MTS assay across multiple human cancer cell lines have shown that derivatives of this compound can effectively inhibit cell viability, with IC50 values indicating strong activity against specific cancer types.
Mechanism of Action
The mechanism of action of 1-(cyclopropylmethyl)-4-ethynyl-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use. For instance, in antimicrobial studies, it may inhibit the growth of bacteria by interfering with essential metabolic processes .
Comparison with Similar Compounds
Substituent Effects on Pyrazole Scaffolds
Pyrazole derivatives are highly tunable, with substituents dictating electronic, steric, and functional properties. Below is a comparative analysis:
Key Observations:
- Ethynyl vs. Methyl/Amino Groups: The ethynyl group in the target compound enhances reactivity for cross-coupling or cycloaddition reactions compared to methyl or amine substituents .
- Cyclopropylmethyl vs. Ethyl : Cyclopropylmethyl substituents (as in the target compound and ) impart greater rigidity and metabolic stability than ethyl groups (), which are more flexible and prone to oxidative metabolism .
- Ring Systems : Hybrids like triazole-pyrazoles () or pyrrolo-triazolo-pyrazines () exhibit expanded π-conjugation, enhancing binding to biological targets (e.g., kinases) compared to simpler pyrazoles .
Biological Activity
1-(Cyclopropylmethyl)-4-ethynyl-1H-pyrazole is a compound that has garnered attention for its potential biological activities, particularly in the field of cancer research and enzyme inhibition. This article delves into its biological activity, mechanisms of action, structure-activity relationship (SAR), and relevant case studies.
- Molecular Formula : C10H10N2
- Molecular Weight : 158.20 g/mol
- IUPAC Name : this compound
- Canonical SMILES : C#CC1=NN(C(C1)C2CC2)C=C
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, particularly as an inhibitor of lactate dehydrogenase (LDH), an enzyme involved in cancer metabolism. Inhibition of LDH can lead to reduced lactate production, which is crucial for the survival and proliferation of cancer cells.
The compound's mechanism involves binding to the active site of LDH, effectively blocking its activity. This inhibition disrupts the metabolic pathways that cancer cells rely on for energy production.
Structure-Activity Relationship (SAR)
The SAR studies show that modifications in the cyclopropyl and ethynyl groups significantly influence the compound's potency and selectivity. Variations in substituents can lead to different binding affinities and biological outcomes.
| Modification | Effect on Activity |
|---|---|
| Cyclopropyl group size | Increased size enhances binding affinity |
| Ethynyl position | Alteration can lead to improved LDH inhibition |
| Substituents on pyrazole ring | Varying electron-withdrawing or donating groups affects overall potency |
Case Studies
- Inhibition of Lactate Dehydrogenase : In a study involving human pancreatic cancer (MiaPaCa-2) and Ewing’s sarcoma (A673) cell lines, this compound demonstrated sub-micromolar inhibition of LDH activity, leading to significant reductions in cellular lactate output and cell growth suppression .
- Pharmacokinetics and ADME Properties : Despite favorable in vitro properties such as microsomal stability and solubility, the pharmacokinetic profile of this compound was not suitable for in vivo applications initially. Further optimization efforts have focused on enhancing its bioavailability while maintaining efficacy .
- Comparative Studies : When compared to other pyrazole derivatives, this compound showed superior selectivity towards LDH, marking it as a promising candidate for further development in anticancer therapies .
Q & A
Basic: What synthetic strategies are employed to introduce the cyclopropylmethyl group into pyrazole derivatives, and how can reaction conditions be optimized?
Methodological Answer:
The cyclopropylmethyl group is typically introduced via alkylation of pyrazole precursors using bromo- or chloro-cyclopropylmethane derivatives. For example, in a related imidazole synthesis ( ), 4-nitroimidazole was alkylated with 1-bromo-1-cyclopropylmethane under basic conditions (K₂CO₃ or NaH). Optimization includes:
- Temperature control : Reactions are often conducted at 50–80°C to balance reactivity and side-product formation.
- Catalyst selection : Phase-transfer catalysts like tetrabutylammonium bromide improve alkylation efficiency.
- Purification : Column chromatography (e.g., silica gel, eluent DCM/MeOH) is critical due to polar byproducts .
Basic: How are ¹H NMR and mass spectrometry used to confirm the structure of 1-(cyclopropylmethyl)-4-ethynyl-1H-pyrazole?
Methodological Answer:
- ¹H NMR :
- Mass Spectrometry (MS) :
Advanced: What challenges arise in achieving regioselective functionalization of the ethynyl group, and how can they be addressed?
Methodological Answer:
The electron-deficient ethynyl group is prone to side reactions (e.g., polymerization or oxidation). Strategies include:
- Protection/deprotection : Use trimethylsilyl (TMS) groups to protect the ethynyl moiety during synthetic steps, followed by fluoride-mediated deprotection (e.g., TBAF).
- Catalytic systems : Optimize Sonogashira cross-coupling using Pd(PPh₃)₂Cl₂ with CuI co-catalyst in amine bases (e.g., piperidine) to enhance regioselectivity (analogous to ’s related structures) .
Advanced: How can computational modeling predict the bioactivity of this compound against neurological targets (e.g., cannabinoid receptors)?
Methodological Answer:
- Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with the CB1 receptor (PDB ID based on ’s anandamide studies). Focus on hydrophobic interactions between the cyclopropylmethyl group and receptor pockets.
- Molecular dynamics (MD) : Simulate binding stability in explicit solvent (e.g., CHARMM36 force field) over 100 ns to assess pose retention.
- QSAR models : Correlate substituent electronegativity (e.g., ethynyl vs. methyl) with binding affinity using partial least squares (PLS) regression .
Methodological: How to resolve discrepancies in reported synthetic yields for cyclopropylmethyl-pyrazole derivatives?
Methodological Answer:
Contradictions often arise from:
- Reagent purity : Impurities in cyclopropylmethyl halides reduce yields. Use freshly distilled reagents or GC-MS to verify purity.
- Work-up protocols : Differences in extraction (e.g., DCM vs. EtOAc) or drying agents (MgSO₄ vs. Na₂SO₄) impact recovery.
- Catalyst loading : Compare (NaHB(OAc)₃ for reductive amination) and (K₂CO₃ for alkylation) to identify optimal stoichiometry via Design of Experiments (DoE) .
Advanced: What strategies mitigate stability issues during long-term storage of ethynyl-containing pyrazoles?
Methodological Answer:
- Inert atmosphere : Store under argon or nitrogen at –20°C to prevent oxidation.
- Light exclusion : Use amber vials to avoid photodegradation of the ethynyl group.
- Stabilizers : Add 0.1% BHT (butylated hydroxytoluene) to inhibit radical-mediated polymerization (based on pyrazole stability studies in ) .
Basic: How is chromatographic purification optimized for polar cyclopropylmethyl-pyrazole intermediates?
Methodological Answer:
- Stationary phase : Use reversed-phase C18 columns for highly polar compounds, with gradients of H₂O/MeCN (+0.1% TFA).
- Eluent systems : For normal-phase silica, employ EtOAc/hexane (3:7) with 1% triethylamine to reduce tailing.
- Detection : UV at 254 nm is effective for pyrazole rings (π→π* transitions) ( ) .
Advanced: What mechanistic insights explain the stereochemical outcomes in cyclopropylmethyl-substituted pyrazole derivatives?
Methodological Answer:
- Ring strain effects : The cyclopropane ring’s angle strain influences transition states during alkylation, favoring axial attack on the pyrazole nitrogen (DFT calculations at B3LYP/6-31G* level).
- Steric hindrance : Bulky substituents on the pyrazole (e.g., ethynyl) disfavor cis-configuration, as seen in ’s diastereomeric separation via chromatography .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
